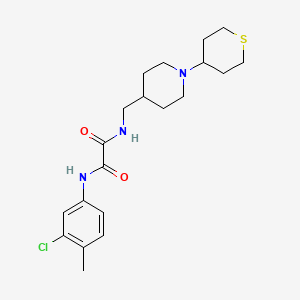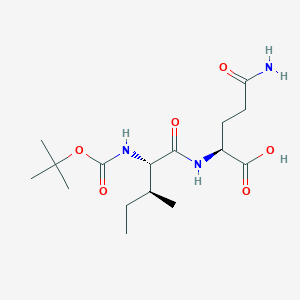
N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” is a chemical compound that is often used in the field of organic synthesis. It is typically used for the protection of amino groups . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .
Synthesis Analysis
The synthesis of “N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” involves the use of the tert-butyloxycarbonyl (Boc) group for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection of the N-Boc group can be achieved using oxalyl chloride in methanol .
Molecular Structure Analysis
The molecular structure of “N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” is complex and involves several functional groups. The compound has a molecular formula of C11H21NO4 and a monoisotopic mass of 231.147064 Da .
Chemical Reactions Analysis
The chemical reactions involving “N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” are complex and involve several steps. The N-Boc group can be deprotected using various methods, including the use of trifluoroacetic acid (TFA), metal catalysts, acetylchloride in methanol, and HCl in organic solvents .
Physical And Chemical Properties Analysis
“N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” has a density of 1.1±0.1 g/cm3, a boiling point of 339.7±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 67.6±6.0 kJ/mol and a flash point of 159.2±28.4 °C .
Scientific Research Applications
Synthesis and Chemical Properties
- N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine is used in the synthesis of complex molecules. For example, Pawełczak et al. (1989) described the synthesis of oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid using the tert-butyl group as a carboxyl protecting group, which is crucial in preventing transpeptidation during synthesis (Pawełczak et al., 1989).
- Qu et al. (2009) synthesized chiral methylpropargyl ester monomers containing amino acid moieties, including N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine. These polymers demonstrated unique helical structures and solubility characteristics (Qu, Sanda, & Masuda, 2009).
Applications in Peptide Chemistry
- N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine is a valuable building block in peptide chemistry. For instance, it is used for the protection of carboxamide groups in peptides, as described by Sakura, Hirose, and Hashimoto (1985), which is a crucial step in peptide synthesis (Sakura, Hirose, & Hashimoto, 1985).
Utility in Analytical Chemistry
- In analytical chemistry, this compound is used for the synthesis of specific derivatives for chromatographic analysis. For example, Fortier, Tenaschuk, and Mackenzie (1986) used tert-butoxycarbonyl derivatives for gas chromatography micro-assay of amino acids, showcasing its utility in analytical methods (Fortier, Tenaschuk, & Mackenzie, 1986).
Role in Protein Research
- N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine derivatives have also been utilized in protein research. Chen et al. (2015) used O-tert-Butyltyrosine, a derivative, as an NMR tag for studying high-molecular-weight systems and measuring ligand binding affinities, highlighting its potential in biophysical studies (Chen et al., 2015).
Mechanism of Action
Mode of Action
The mode of action of N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine involves its interaction with its targets, leading to various biochemical changes. The compound is known to undergo deprotection of the N-tert-butoxycarbonyl (N-Boc) group . This process involves the use of oxalyl chloride and takes place under room temperature conditions . The deprotection strategy involves the electrophilic character of oxalyl chloride .
Biochemical Pathways
The deprotection of the n-boc group is a critical step in the compound’s interaction with its targets . This process can affect various biochemical pathways, leading to downstream effects.
Result of Action
The deprotection of the n-boc group is a critical step in the compound’s interaction with its targets . This process can lead to various molecular and cellular effects.
Safety and Hazards
“N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .
Future Directions
“N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” has potential applications in the field of gene or drug delivery. It can be covalently linked to vectors to increase their transfection activity and reduce toxicity . Future research may focus on improving the synthesis process and exploring its potential applications in medicine and other fields .
properties
IUPAC Name |
(2S)-5-amino-2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O6/c1-6-9(2)12(19-15(24)25-16(3,4)5)13(21)18-10(14(22)23)7-8-11(17)20/h9-10,12H,6-8H2,1-5H3,(H2,17,20)(H,18,21)(H,19,24)(H,22,23)/t9-,10-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHBBLAAKUFQTQ-NHCYSSNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2696857.png)

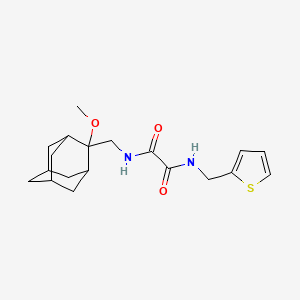
![6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2696860.png)
![6-((2,4-dichlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2696862.png)
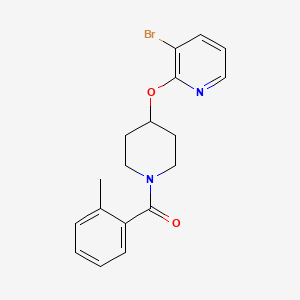
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
![methyl 5-chloro-1-phenyl-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2696866.png)
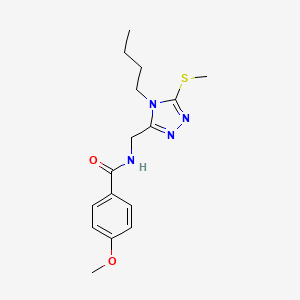

![5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2696873.png)
![1-(2,3-dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2696874.png)
![1-Methyl-4-{4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2696877.png)
